molecular formula C22H26N2O B12451612 3,4-dimethyl-5-(phenylamino)-1-(4-phenylbutan-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3,4-dimethyl-5-(phenylamino)-1-(4-phenylbutan-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12451612
M. Wt: 334.5 g/mol
InChI Key: JLGJJBBOKQARCR-UHFFFAOYSA-N
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Description

“3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” is a synthetic organic compound that belongs to the class of pyrrolones. Pyrrolones are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” typically involves multi-step organic reactions. The starting materials may include substituted anilines, aldehydes, and ketones. Common synthetic routes may involve:

    Condensation reactions: Combining aniline derivatives with aldehydes or ketones under acidic or basic conditions.

    Cyclization reactions: Formation of the pyrrolone ring through intramolecular cyclization.

    Functional group modifications: Introduction of methyl and phenyl groups through alkylation or arylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Interaction with cellular receptors to modulate biological responses.

    Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal transduction: Modulation of signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE: can be compared with other pyrrolone derivatives, such as:

Uniqueness

The uniqueness of “3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” lies in its specific structural features and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

2-anilino-3,4-dimethyl-1-(4-phenylbutan-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H26N2O/c1-16(14-15-19-10-6-4-7-11-19)24-21(17(2)18(3)22(24)25)23-20-12-8-5-9-13-20/h4-13,16,21,23H,14-15H2,1-3H3

InChI Key

JLGJJBBOKQARCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1NC2=CC=CC=C2)C(C)CCC3=CC=CC=C3)C

Origin of Product

United States

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